
2-phenylbenzene-1,3-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-phenylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the dihydroxylation of biphenyl derivatives. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Applications
2-Phenylbenzene-1,3-diol has been identified for its potential therapeutic uses:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. The compound's structure allows it to interact with bacterial cell membranes effectively .
- Antioxidant Properties : The compound has shown promise as an antioxidant agent, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .
- Ligand in Catalysis : In synthetic organic chemistry, this compound acts as a ligand in various catalytic cycles. It has been utilized in CoCl₂ reactions to study elimination processes, showcasing its role in facilitating chemical transformations .
Material Science Applications
The compound plays a vital role in the development of advanced materials:
- Polymer Production : this compound is used in the synthesis of polyphenylene ether (PPE) resins. These materials are known for their thermal stability and electrical insulating properties, making them suitable for electronic applications .
- Fluorescent Materials : Research into biphenyl derivatives highlights the potential of this compound in creating fluorescent layers for organic light-emitting diodes (OLEDs). Its structural characteristics allow for effective light emission properties when incorporated into OLED architectures .
Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through various methods:
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Polymer Applications
Research conducted on the incorporation of this compound into PPE resins showed enhanced thermal stability and mechanical properties. The synthesized polymers exhibited superior performance in high-temperature applications compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2-phenylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The biphenyl structure allows for π-π interactions and other aromatic interactions, which can affect its binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
1,1’-biphenyl-2,2’-diol: Similar structure but with hydroxyl groups at different positions.
1,1’-biphenyl-4,4’-diol: Another biphenyl diol with hydroxyl groups at the para positions.
2,2’-dihydroxybiphenyl: A closely related compound with hydroxyl groups at the ortho positions.
Uniqueness
The ortho positioning of the hydroxyl groups allows for unique intramolecular interactions and reactivity patterns compared to other biphenyl diols .
Properties
CAS No. |
3796-74-5 |
---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-phenylbenzene-1,3-diol |
InChI |
InChI=1S/C12H10O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8,13-14H |
InChI Key |
UPXZHXVOMCGZDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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